molecular formula C10H14N2 B15072137 6-Methyl-1,2,3,4-tetrahydroquinolin-7-amine

6-Methyl-1,2,3,4-tetrahydroquinolin-7-amine

Cat. No.: B15072137
M. Wt: 162.23 g/mol
InChI Key: CHXREIASZTZWAT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-Methyl-1,2,3,4-tetrahydroquinolin-7-amine is an organic compound with the chemical formula C10H14N2. It is a derivative of tetrahydroquinoline, characterized by the presence of a methyl group at the 6th position and an amine group at the 7th position.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Methyl-1,2,3,4-tetrahydroquinolin-7-amine typically involves the reduction of quinoline derivatives. One common method is the catalytic hydrogenation of 6-methylquinoline in the presence of a suitable catalyst such as palladium on carbon (Pd/C) under hydrogen gas. The reaction is carried out under mild conditions, typically at room temperature and atmospheric pressure .

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This allows for better control over reaction parameters and increased yield. The use of high-pressure hydrogenation reactors can also enhance the efficiency of the process .

Chemical Reactions Analysis

Types of Reactions

6-Methyl-1,2,3,4-tetrahydroquinolin-7-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

6-Methyl-1,2,3,4-tetrahydroquinolin-7-amine has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial properties.

    Medicine: Explored for its potential use in the development of pharmaceuticals, particularly in the treatment of neurological disorders.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 6-Methyl-1,2,3,4-tetrahydroquinolin-7-amine involves its interaction with specific molecular targets. In medicinal chemistry, it is believed to interact with neurotransmitter receptors in the brain, potentially modulating their activity. This interaction can influence various signaling pathways, leading to therapeutic effects in the treatment of neurological disorders .

Comparison with Similar Compounds

Similar Compounds

    1,2,3,4-Tetrahydroisoquinoline: A structurally similar compound with a wide range of biological activities.

    6-Methylquinoline: The parent compound from which 6-Methyl-1,2,3,4-tetrahydroquinolin-7-amine is derived.

    7-Amino-1-methyl-1,2,3,4-tetrahydroquinoline: Another derivative with similar structural features.

Uniqueness

This compound is unique due to the presence of both a methyl group and an amine group, which confer distinct chemical properties and reactivity. Its specific substitution pattern allows for unique interactions with biological targets, making it a valuable compound in medicinal chemistry .

Properties

Molecular Formula

C10H14N2

Molecular Weight

162.23 g/mol

IUPAC Name

6-methyl-1,2,3,4-tetrahydroquinolin-7-amine

InChI

InChI=1S/C10H14N2/c1-7-5-8-3-2-4-12-10(8)6-9(7)11/h5-6,12H,2-4,11H2,1H3

InChI Key

CHXREIASZTZWAT-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=C1N)NCCC2

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.